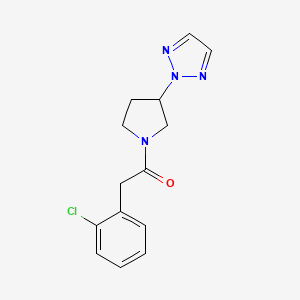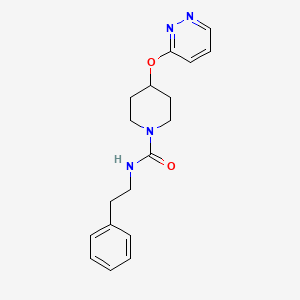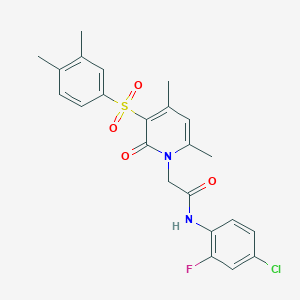
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable precursor.
Coupling with Chlorophenyl Group: The final step involves coupling the triazole-pyrrolidine intermediate with a 2-chlorophenyl ethanone derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The chlorophenyl group can participate in van der Waals interactions, contributing to the overall binding strength. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the chlorine atom, which may affect its binding properties and biological activity.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone: The chlorine atom is positioned differently, potentially altering its interaction with molecular targets.
Uniqueness: 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-11(13)9-14(20)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,12H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAZONXHYITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2589251.png)
![2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2589253.png)
![N4-(3-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2589255.png)


![N-[2-methoxy-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2589258.png)


![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2589264.png)
![3-[methyl(phenyl)sulfamoyl]-N-(3-methylphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2589265.png)
![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2589269.png)

![5'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-4,4-dimethyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B2589273.png)
